molecular formula C17H20FN5O2S B2864291 3-((4-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole CAS No. 1014094-78-0

3-((4-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

Cat. No. B2864291
M. Wt: 377.44
InChI Key: ZUEXEMRIZZKIAO-UHFFFAOYSA-N
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Description

3-((4-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H20FN5O2S and its molecular weight is 377.44. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Pharmacological Potential

1,2,4-Triazole derivatives have been extensively studied for their wide spectrum of biological activities and low toxicity, making them a promising class for the development of new pharmaceuticals (Kravchenko, 2018). These compounds have shown to exhibit both diuretic and antidiuretic effects, with certain derivatives demonstrating moderate to high diuretic activity. The introduction of various substituents into the 1,2,4-triazole structure has been found to influence these effects, indicating a significant structure-activity relationship that could be pertinent to the compound .

Antimicrobial and Antifungal Applications

The synthesis and evaluation of fluorine-containing pyrazole and 1,2,4-triazole derivatives have demonstrated promising antibacterial and antifungal activities against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans (Gadakh et al., 2010). These findings suggest that related compounds, such as the one , could potentially serve as leads for the development of new antimicrobial agents.

Chemical Properties and Reactivity

Studies on the synthesis, characterization, and reactivity of Schiff bases tethered 1,2,4-triazole and pyrazole rings highlight the importance of these compounds in medicinal chemistry. The investigation of their reactive properties through DFT calculations, molecular dynamics simulations, and biological evaluations for antioxidant and α-glucosidase inhibitory activities showcase the versatile applications of these derivatives in drug discovery and development (Pillai et al., 2019).

Anticonvulsant Properties

The design and synthesis of novel benzodiazepine analogues, including 3-substituted 5-(2-phenoxybenzyl)-4H-1,2,4-triazoles, have shown significant binding affinity to the GABAA/benzodiazepine receptor complex, indicating potential as anticonvulsant agents. These compounds, through their structural modifications, offer insights into the development of new therapeutic options for epilepsy and related disorders (Mashayekh et al., 2014).

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2S/c1-22-10-14(16(21-22)25-3)15-19-20-17(23(15)8-9-24-2)26-11-12-4-6-13(18)7-5-12/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEXEMRIZZKIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

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